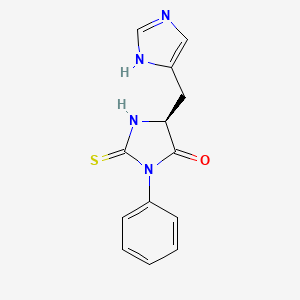

Phenylthiohydantoin histidine)

説明

Phenylthiohydantoin histidine (PTH-Histidine) is a derivative of the amino acid histidine. It is produced during the Edman degradation of proteins and peptides, a process commonly used in protein sequencing . The identification of PTH-amino acids, including PTH-Histidine, is dependent on high-performance liquid chromatography (HPLC) separation .

Synthesis Analysis

The synthesis of PTH-Histidine involves the Edman reaction . This process uses HPLC separation for the identification of the PTH-amino acid produced at each cycle . The method is straightforward for genetically coded amino acids but can be more problematic for modified amino acids that are not routinely encountered .Chemical Reactions Analysis

The chemical reactions involving PTH-Histidine are primarily related to its role in protein sequencing. During the Edman degradation process, PTH-Histidine is produced at each cycle . The identification of PTH-Histidine is based on its elution position in the chromatogram, which is determined by the choice of column, mobile phase, and elution program .科学的研究の応用

Protein Sequencing

PTH-His is used in protein sequencing, specifically in Edman degradation . This method involves the stepwise removal of amino acids from the amino-terminal end of a protein or peptide . The removed amino acid is converted to a phenylthiohydantoin (PTH) derivative, which can be identified by high-performance liquid chromatography (HPLC) .

High-Performance Liquid Chromatography (HPLC)

PTH-His and other PTH-amino acids are commonly identified using HPLC . The identification is based on the elution position of the PTH-amino acid, with each PTH-amino acid ideally eluting at a unique position in the chromatogram .

Microsequence Analysis of Polypeptides

The Edman procedure, which uses PTH-His, has become a standard and routine method for the microsequence analysis of polypeptides . The derivatized amino-terminal residue is selectively cleaved from the polypeptide and converted to a PTH amino acid .

Identification and Quantitation of Amino Acids

Various reverse-phase HPLC systems have been reported for the identification and quantitation of the resulting PTH amino acids . This includes PTH-His, which can be identified and quantified in this manner .

Analysis of Modified Amino Acids

While the identification of genetically coded PTH-amino acids is straightforward, it becomes more problematic for modified amino acids that are not routinely encountered . However, PTH-His and other PTH-amino acids can still be identified using HPLC, although additional analysis may often be necessary .

Antifungal Research

Phenylthiohydantoin derivatives of amino acids, including PTH-His, have been identified in antifungal research . The exact role and mechanism of these derivatives in antifungal activity is an area of ongoing research .

将来の方向性

Future research directions could involve the development of new H1 antihistamines with the aid of molecular techniques . Additionally, a novel visible-light-driven thioacetal activation reaction has been described, which enables facile modification on histidine residues . This could greatly expand the chemo-selective toolbox for histidine-targeted protein conjugation and help reveal histidine’s role in protein functions .

作用機序

Target of Action

Phenylthiohydantoin Histidine (PTH-Histidine) is primarily used in protein sequencing procedures . Its primary target is the Edman degradation process, a method used to analyze the sequence of amino acids in a peptide . In this process, PTH-Histidine is formed as a result of the reaction between phenyl isothiocyanate and the N-terminal histidine residue of a peptide .

Mode of Action

PTH-Histidine interacts with its target, the Edman degradation process, by participating in the sequential removal of amino acids from the N-terminus of the peptide . This reaction results in the formation of a phenylthiohydantoin derivative of the amino acid, which can be identified by high-performance liquid chromatography (HPLC) .

Biochemical Pathways

The formation of PTH-Histidine is part of the broader biochemical pathway of protein sequencing. The Edman degradation process, in which PTH-Histidine plays a crucial role, is a key step in this pathway . The downstream effects of this process include the identification and analysis of the amino acid sequence of the peptide .

Pharmacokinetics

The efficiency of the edman degradation process and the subsequent identification of pth-histidine via hplc can be influenced by various factors, including the specific conditions of the hplc system .

Result of Action

The result of the action of PTH-Histidine is the successful identification of the amino acid sequence of a peptide. This is achieved through the formation of PTH-Histidine during the Edman degradation process and its subsequent identification via HPLC . This information is crucial for understanding the structure and function of proteins.

Action Environment

The action of PTH-Histidine is influenced by various environmental factors. For instance, the conditions of the HPLC system, including the choice of column, mobile phase, and elution program, can affect the resolution and identification of PTH-Histidine . Additionally, the pH and temperature of the reaction environment can also impact the efficiency of the Edman degradation process .

特性

IUPAC Name |

(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMZNRKVSFJBK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

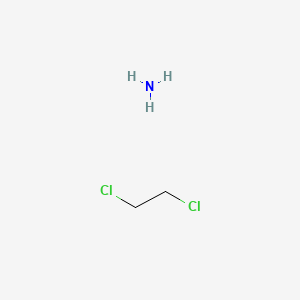

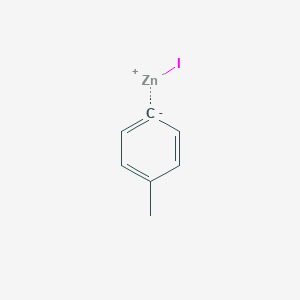

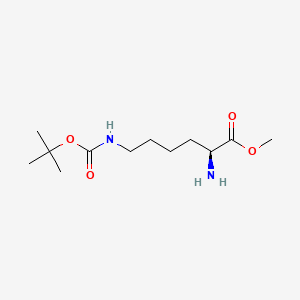

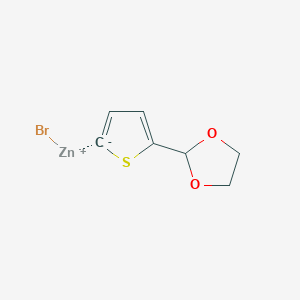

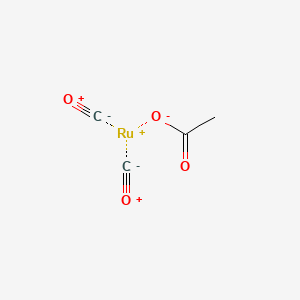

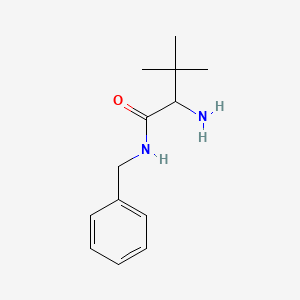

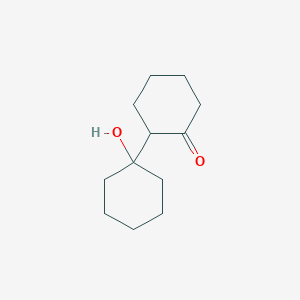

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![Cucurbit[5]uril](/img/structure/B3068135.png)

![(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]-1,2-diphenylethylenediamine](/img/structure/B3068159.png)